molecular formula C12H17FN2O5S B6244297 tert-butyl N-({4-amino-3-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate CAS No. 2411226-68-9

tert-butyl N-({4-amino-3-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate

Cat. No.: B6244297
CAS No.: 2411226-68-9
M. Wt: 320.3
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Description

tert-Butyl N-({4-amino-3-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with an amino group and a fluorosulfonyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({4-amino-3-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl alcohol and tert-butyl carbamate.

    Nitration and Reduction: The nitro group on the benzyl alcohol is reduced to an amino group using reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Fluorosulfonylation: The amino group is then reacted with fluorosulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorosulfonyl group.

    Carbamate Formation: Finally, the intermediate is reacted with tert-butyl carbamate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The fluorosulfonyl group can be reduced to a sulfonamide under specific conditions.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-({4-amino-3-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive fluorosulfonyl group.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which tert-butyl N-({4-amino-3-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate exerts its effects involves the reactivity of its functional groups. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbamate group can also participate in hydrogen bonding and other interactions that influence molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-({4-amino-3-(trifluoromethyl)phenyl}methyl)carbamate
  • tert-Butyl N-({4-amino-3-(methylsulfonyl)phenyl}methyl)carbamate

Uniqueness

The presence of the fluorosulfonyl group in tert-butyl N-({4-amino-3-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate distinguishes it from other similar compounds. This group imparts unique reactivity and potential for forming covalent bonds with biological targets, making it particularly valuable in biochemical applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

2411226-68-9

Molecular Formula

C12H17FN2O5S

Molecular Weight

320.3

Purity

95

Origin of Product

United States

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